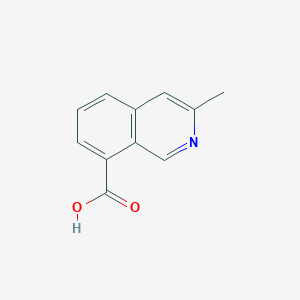

3-Methylisoquinoline-8-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methylisoquinoline-8-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO2. It is a derivative of isoquinoline, characterized by a carboxylic acid group at the 8th position and a methyl group at the 3rd position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the initial dehydration of glycerol to form acrolein, followed by cycloaddition with aniline to produce β-anilinopropaldehyde, which then cyclizes and dehydrates to form the desired isoquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: Electrophilic substitution reactions are common, especially at positions with higher electron density.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO) in alkaline conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nitration using a mixture of sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products:

Oxidation: N-oxides and carboxylic acid derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Nitro derivatives and other substituted isoquinolines.

Aplicaciones Científicas De Investigación

3-Methylisoquinoline-8-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 3-Methylisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the derivatives being studied .

Comparación Con Compuestos Similares

Isoquinoline: The parent compound, lacking the methyl and carboxylic acid groups.

Quinoline: A structural isomer with different reactivity and applications.

3-Methylisoquinoline: Lacks the carboxylic acid group, leading to different chemical properties

Uniqueness: This dual functionality allows for a broader range of chemical modifications and biological activities compared to its simpler analogs .

Actividad Biológica

3-Methylisoquinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a fused benzene and pyridine ring structure. The presence of a carboxylic acid group enhances its reactivity and biological activity compared to simpler isoquinoline derivatives. This compound is often synthesized through various chemical processes involving o-toluidine and methacrolein, followed by oxidation steps to yield the carboxylic acid derivative .

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the following areas:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibacterial agents .

- Anticancer Activity : Preliminary research suggests that it may possess anticancer properties, particularly against specific cancer cell lines. For instance, compounds with similar isoquinoline structures have shown significant antiproliferative effects against liver cancer cells (HepG2) with IC50 values indicating potent activity .

- Insecticidal Activity : There is emerging evidence that derivatives of isoquinoline compounds can act as larvicides against mosquito vectors like Aedes aegypti, which are responsible for transmitting diseases such as dengue and Zika virus .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to the suppression of tumor growth or microbial proliferation.

- Receptor Modulation : It may also act on various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

A study focusing on related isoquinoline derivatives demonstrated that compounds with structural similarities to this compound showed significant cytotoxicity against HepG2 cells. The research indicated that modifications to the isoquinoline structure could enhance antiproliferative activity, suggesting that this compound could be optimized for better efficacy .

Antimicrobial Studies

Research has shown that this compound exhibits notable antibacterial properties. In vitro studies revealed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Insecticidal Potential

In studies assessing larvicidal activity against Aedes aegypti, compounds derived from isoquinolines demonstrated varying degrees of effectiveness. While specific data on this compound is limited, the structural characteristics suggest potential efficacy in this area .

Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Insecticidal Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Potential |

| Isoquinoline | Low | Moderate | None |

| 3-Methylisoquinoline | Low | Low | None |

Propiedades

IUPAC Name |

3-methylisoquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)6-12-7/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBOOPQGESQRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.